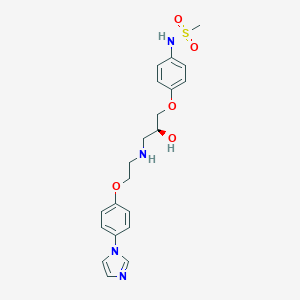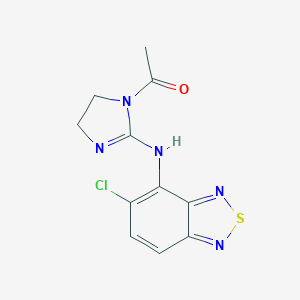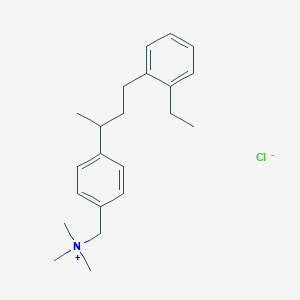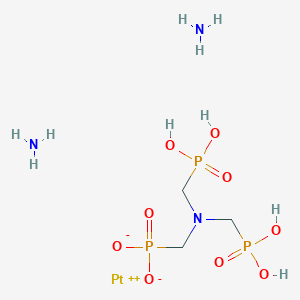
1-メチルフェナントレン
概要
説明
1-Methylphenanthrene is a member of the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. It is characterized by a phenanthrene structure substituted by a methyl group at position 1. The molecular formula of 1-Methylphenanthrene is C15H12, and it has a molecular weight of 192.26 . This compound is known for its presence in fossil fuels and its role as an environmental pollutant.
科学的研究の応用
1-Methylphenanthrene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its mutagenic and carcinogenic properties helps in understanding the impact of environmental pollutants on living organisms.
Medicine: Studies on its metabolic pathways contribute to the development of strategies for detoxification and treatment of exposure to polycyclic aromatic hydrocarbons.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates
作用機序
Target of Action
It is known that aromatic hydrocarbons, such as 1-methylphenanthrene, can react exothermically with bases and with diazo compounds .
Mode of Action
1-Methylphenanthrene, being an aromatic hydrocarbon, can undergo vigorous reactions, sometimes amounting to explosions, when in contact with strong oxidizing agents . It can also react exothermically with bases and diazo compounds . Substitution at the benzene nucleus occurs by halogenation (acid catalyst), nitration, sulfonation, and the Friedel-Crafts reaction .
Biochemical Pathways
The degradation pathways of 1-Methylphenanthrene have been studied in bacterial Sphingobium sp. MP9-4 isolated from petroleum-contaminated soil . 1-Methylphenanthrene was initially oxidized via two different biochemical strategies, including benzene ring and methyl-group attacks .
Pharmacokinetics
It is known that it is insoluble in water , which could impact its bioavailability.
Result of Action
It is known that when heated to decomposition, it emits acrid smoke and toxic fumes of carbon monoxide and carbon dioxide .
Action Environment
1-Methylphenanthrene is sensitive to excessive heat and light . Environmental factors such as temperature and light exposure can influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
1-Methylphenanthrene interacts with various enzymes, proteins, and other biomolecules. It is initially oxidized via two different biochemical strategies, including benzene ring and methyl-group attacks . The benzene ring attack is initiated with dioxygenation of the non-methylated aromatic ring via similar degradation pathways of phenanthrene by bacteria . For the methyl-group attack, a mono oxygenase system is involved and more diverse enzymes are needed than that of phenanthrene degradation .
Cellular Effects
1-Methylphenanthrene has been found to have effects on various types of cells and cellular processes. It has been found in particulate matter from small-scale biomass combustion from old and modern technologies and has caused acute systemic and lung inflammation in mice after intratracheal aspiration . The addition of 1-Methylphenanthrene reduced the power output of the microbial fuel cell which affected the process of microbial electricity generation .
Molecular Mechanism
The molecular mechanism of 1-Methylphenanthrene involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is initially oxidized via two different biochemical strategies, including benzene ring and methyl-group attacks . The benzene ring attack is initiated with dioxygenation of the non-methylated aromatic ring via similar degradation pathways of phenanthrene by bacteria . For the methyl-group attack, a mono oxygenase system is involved and more diverse enzymes are needed than that of phenanthrene degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methylphenanthrene change over time. Concentrations of thermally stable isomers (3-MP, 2-MP, and 4-MDBT) increase continuously with increasing maturity while thermally unstable isomers (9-MP, 1-MP, and 1-MDBT) are almost invariable in the studied maturity range .
Metabolic Pathways
1-Methylphenanthrene is involved in various metabolic pathways. It is initially oxidized via two different biochemical strategies, including benzene ring and methyl-group attacks . The benzene ring attack is initiated with dioxygenation of the non-methylated aromatic ring via similar degradation pathways of phenanthrene by bacteria . For the methyl-group attack, a mono oxygenase system is involved and more diverse enzymes are needed than that of phenanthrene degradation .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylphenanthrene can be synthesized through various organic synthesis methods. One common method involves the alkylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions .
Industrial Production Methods: Industrial production of 1-Methylphenanthrene often involves the extraction and purification from coal tar, a byproduct of coal processing. The compound can be isolated through fractional distillation and further purified using chromatographic techniques .
化学反応の分析
Types of Reactions: 1-Methylphenanthrene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-methylphenanthrene-9,10-quinone using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 1-methyl-9,10-dihydrophenanthrene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: 1-Methylphenanthrene-9,10-quinone.
Reduction: 1-Methyl-9,10-dihydrophenanthrene.
Substitution: Various alkylated or halogenated derivatives of 1-Methylphenanthrene.
類似化合物との比較
Phenanthrene: The parent compound without the methyl group.
2-Methylphenanthrene: A methylated derivative with the methyl group at position 2.
3-Methylphenanthrene: A methylated derivative with the methyl group at position 3.
9-Methylphenanthrene: A methylated derivative with the methyl group at position 9.
Comparison: 1-Methylphenanthrene is unique due to the position of its methyl group at position 1, which influences its chemical reactivity and biological activity. Compared to other methylated phenanthrenes, 1-Methylphenanthrene exhibits distinct mutagenic properties due to the formation of bay region-like structural motifs. This makes it a valuable compound for studying the effects of structural modifications on the behavior of polycyclic aromatic hydrocarbons .
特性
IUPAC Name |
1-methylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWJXOHBNXRUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20685 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025648 | |
| Record name | 1-Methyl phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-methylphenanthrene is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] White crystalline powder; [MSDSonline] | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20685 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Methylphenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7855 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20685 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000501 [mmHg] | |
| Record name | 1-Methylphenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7855 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
832-69-9 | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20685 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Methylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IY90KLCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
253 °F (NTP, 1992) | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20685 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 1-methylphenanthrene in the environment?
A1: 1-Methylphenanthrene primarily originates from the incomplete combustion of organic matter, making traffic emissions and wood combustion significant contributors to its presence in the environment. [, ]
Q2: How does 1-methylphenanthrene impact marine ecosystems?
A2: Research suggests that 1-methylphenanthrene can significantly impact diatom populations in marine environments. It can lead to increased production of extracellular polymeric substances (EPS), potentially contributing to the formation of marine oil snow aggregates. These aggregates may alter the transport of organic material and contaminants to the seafloor. []
Q3: Does the presence of dispersants in oil spills affect 1-methylphenanthrene concentrations?
A3: Yes, the use of chemical dispersants in oil spills significantly impacts the concentration and distribution of PAHs, including 1-methylphenanthrene, in both seawater and marine snow aggregates. []
Q4: How does exposure to 1-methylphenanthrene affect fish?
A4: In fish, 1-methylphenanthrene exposure has been linked to blue sac disease (BSD), a syndrome characterized by edema, hemorrhaging, and mortality, particularly in early life stages. [, , , ]
Q5: Is there a relationship between 1-methylphenanthrene exposure and cytochrome P4501A (CYP1A) activity in fish?
A5: Studies on rainbow trout suggest a strong correlation between 1-methylphenanthrene exposure, CYP1A induction, and the occurrence of BSD. CYP1A induction appears to precede the onset of BSD symptoms. [, , ]
Q6: Does 1-methylphenanthrene cause similar toxic effects in other organisms?
A6: Research indicates that 1-methylphenanthrene impacts the meiobenthos community structure in sandy beaches, potentially affecting their abundance and diversity. []
Q7: What are the potential human health risks associated with 1-methylphenanthrene exposure?
A7: While 1-methylphenanthrene itself may not be directly carcinogenic, its metabolic activation in the human body can produce carcinogenic compounds. [] Additionally, exposure to 1-methylphenanthrene mixtures may have synergistic effects, increasing the risk of DNA adduct formation and potentially leading to cancer. []
Q8: How does 1-methylphenanthrene interact with human cells at the molecular level?
A8: In human hepatoma (HepG2) cells, 1-methylphenanthrene exposure can modulate the expression of genes involved in various biological pathways, including apoptosis, cholesterol biosynthesis, and fatty acid synthesis. []
Q9: What is the molecular formula and weight of 1-methylphenanthrene?
A9: The molecular formula for 1-methylphenanthrene is C15H12, and its molecular weight is 192.26 g/mol. []
Q10: How is 1-methylphenanthrene typically characterized?
A10: Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for the identification and quantification of 1-methylphenanthrene in environmental and biological samples. [, , , ]
Q11: Is 1-methylphenanthrene's spectroscopic data available?
A11: Yes, ultraviolet, visible, and near-infrared absorption spectra of 1-methylphenanthrene, isolated in a neon matrix, have been measured and analyzed. These data provide valuable insights into its electronic structure and potential for astrophysical applications. []
Q12: What methods are used to determine 1-methylphenanthrene concentrations in water samples?
A12: Adsorption/thermal desorption (ATD) with Tenax cartridges, followed by gas chromatography, is a suitable method for determining trace levels of 1-methylphenanthrene and other semivolatile organic compounds in water samples. [, ]
Q13: Are there any alternative methods for quantifying 1-methylphenanthrene in environmental samples?
A13: Semipermeable membrane devices (SPMDs) offer an effective passive sampling approach for monitoring atmospheric concentrations of 1-methylphenanthrene, particularly in areas with varying traffic intensity. []
Q14: What tools are available for predicting the environmental fate and distribution of 1-methylphenanthrene?
A14: Level I fugacity models can be used to predict the distribution of 1-methylphenanthrene in complex environmental systems, such as biopiles, considering various phases like air, water, soil, and non-aqueous phase liquids (NAPLs). [, ]
Q15: How are in vitro models used to study 1-methylphenanthrene's effects?
A15: Precision-cut liver slices provide a valuable in vitro model for studying the effects of 1-methylphenanthrene exposure on gene expression and DNA adduct formation in a more physiologically relevant context compared to cell lines. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


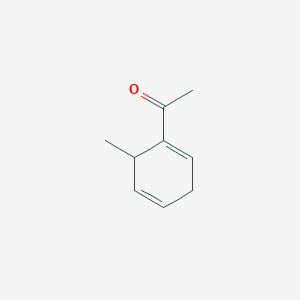
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)
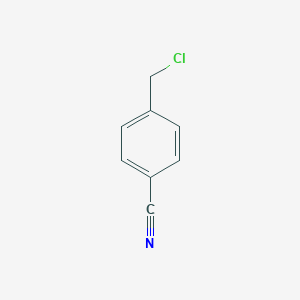
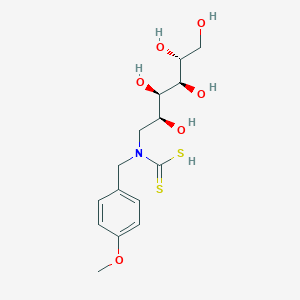

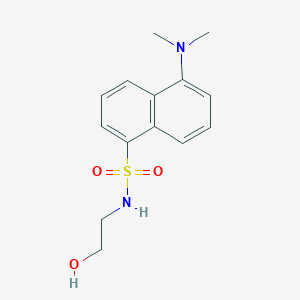
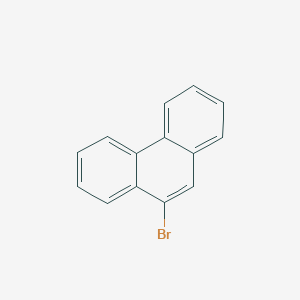
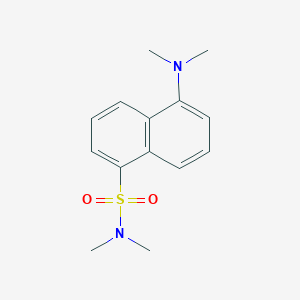
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)
